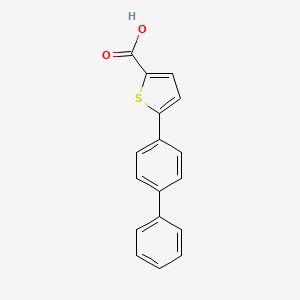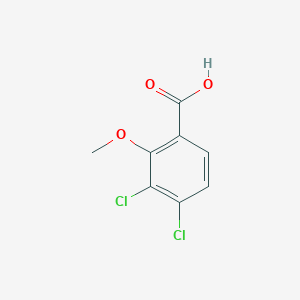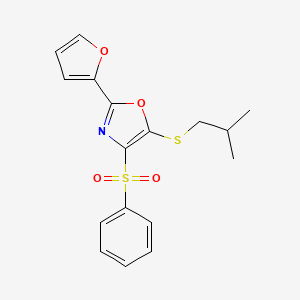
5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid
Overview
Description
5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C17H12O2S and a molecular weight of 280.34 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid is 1S/C17H13O2S/c18-17(19)16-11-10-15(20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,20H,(H,18,19) . This indicates the presence of 17 carbon atoms, 13 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule .Physical And Chemical Properties Analysis
5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid is a solid substance that should be stored at room temperature .Scientific Research Applications
Immunomodulatory Applications
- A study by Axton et al. (1992) investigated derivatives of thiophene carboxylic acid, which exhibited immunosuppressive activity towards proliferating T-lymphocytes, highlighting potential applications in immunomodulation.
Antimicrobial and Antifungal Properties
- Research by Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, revealing their significant antimicrobial and antifungal activity, particularly against gram-negative bacteria and some fungi.
Material Science and Liquid Crystal Applications
- A study on liquid crystalline esters by Matharu et al. (2000) utilized thiophene carboxylic acid derivatives, demonstrating applications in the field of material science, particularly for electro-optical devices.
Anti-inflammatory and Antinociceptive Activity
- Deep et al. (2010) and Shipilovskikh et al. (2020) discussed the synthesis of thiophene-based compounds with notable anti-inflammatory and antinociceptive activities, indicating potential therapeutic applications.
Tyrosinase Inhibition for Medical Applications
- In the context of medical treatments, Kwong et al. (2017) synthesized biphenyl-based compounds demonstrating significant anti-tyrosinase activities, relevant for treatments of conditions like hyperpigmentation.
Supramolecular Chemistry
- Studies by Tso et al. (1998) and Dienstmaier et al. (2010) explored the use of thiophene carboxylic acid derivatives in supramolecular assemblies, highlighting applications in molecular engineering and nanotechnology.
Antitubercular Activity
- The study by Marvadi et al. (2020) synthesized novel thiophene-based compounds that showed promising antitubercular activities, indicating potential use in combating tuberculosis.
properties
IUPAC Name |
5-(4-phenylphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2S/c18-17(19)16-11-10-15(20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTXAXUTSLGOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2659882.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)
![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B2659892.png)
![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659893.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2659898.png)